3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
Description
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is a chemical compound known for its unique structure and properties It contains a nitrophenyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline group
Properties
IUPAC Name |
3-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(12-14)18(19)20/h3-4,7-12H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQLRFCKJEMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766053 | |
| Record name | 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114626-01-6 | |
| Record name | 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl derivative with a buta-1,3-diyn-1-yl intermediate. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (chlorine or bromine) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline group can form hydrogen bonds with biological molecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- 3-[4-(2-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- 3-[4-(3-Nitrophenyl)buta-1,3-dien-1-yl]aniline
Uniqueness
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to the specific positioning of the nitrophenyl group and the buta-1,3-diyn-1-yl chain. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
